3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide
Description
3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide is a synthetic organic compound featuring a carbazole core linked to a 4-hydroxyphenyl-substituted hydrazone group. The hydrazide functional group (-NH-NH-CO-) enhances molecular flexibility and enables hydrogen bonding, while the 4-hydroxyphenyl substituent introduces polarity and hydrogen-donating capabilities. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors involved in diseases like cancer or inflammation .
Properties
IUPAC Name |
3-carbazol-9-yl-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-16(17-10-12-18(27)13-11-17)24-25-23(28)14-15-26-21-8-4-2-6-19(21)20-7-3-5-9-22(20)26/h2-13,27H,14-15H2,1H3,(H,25,28)/b24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSXUOPOPDODCG-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303107-68-8 | |
| Record name | 3-(9H-CARBAZOL-9-YL)-N'-(1-(4-HYDROXYPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide typically involves a multi-step process. One common method starts with the preparation of 9H-carbazole, which is then functionalized to introduce the propyl chain. The final step involves the condensation of the hydrazide with 4-hydroxybenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(9H-carbazol-9-yl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(9H-carbazol-9-yl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide involves its interaction with various molecular targets. In medicinal applications, it may intercalate into DNA, disrupting replication and transcription processes. In electronic applications, the compound’s ability to transport electrons and holes makes it valuable in OLEDs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents, core modifications, or functional groups, leading to variations in physicochemical properties and biological activities. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the 4-nitrophenyl analog increases electrophilicity, favoring interactions with nucleophilic biological targets (e.g., DNA in anticancer activity). In contrast, the hydroxyl group in the target compound enhances solubility and hydrogen-bonding capacity, which may improve bioavailability .
Core Modifications: Tetrahydrocarbazole derivatives (e.g., ) have saturated carbazole cores, reducing aromaticity but increasing conformational flexibility, which may enhance interactions with hydrophobic enzyme pockets.
Biological Activity Trends :
- Carbazole-hydrazone hybrids generally exhibit anticancer, antimicrobial, or neuroprotective activities. The target compound’s 4-hydroxyphenyl group may synergize with the carbazole core to modulate pro-inflammatory cytokines (e.g., TNF-α) or inhibit kinases .
- Antimicrobial analogs (e.g., ) highlight the importance of thioether and heterocyclic groups in targeting bacterial membranes.
Biological Activity
3-(9H-Carbazol-9-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic electronics. This article presents an in-depth analysis of its biological activity, including mechanisms of action, case studies, and comparative data with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C23H21N3O2
- SMILES : C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=C(C=C4)O
- IUPAC Name : 3-carbazol-9-yl-N-[(E)-1-(4-hydroxyphenyl)methylideneamino]propanamide
Biological Activity
The biological activity of this compound has been explored mainly through its anticancer properties and potential as an organic electronic material.
Anticancer Activity
Research indicates that carbazole derivatives exhibit significant anticancer activities. Notably, compounds similar to this compound have shown promising results against various cancer cell lines.
Mechanism of Action :
- Apoptosis Induction : Similar carbazole derivatives have been reported to induce apoptosis in cancer cells by activating the p53 signaling pathway, which is crucial for cell cycle regulation and apoptosis. For instance, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), was shown to enhance p53 phosphorylation, leading to increased apoptosis in melanoma cells .
- Selective Toxicity : These compounds often demonstrate selective toxicity towards cancer cells while sparing normal cells, which is vital for reducing side effects in cancer therapies.
Other Biological Activities
In addition to anticancer properties, carbazole derivatives are also noted for their:
- Antioxidant Activity : They can scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that these compounds may inhibit inflammatory pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with other known carbazole derivatives:
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| ECCA | C14H13N3O | Induces apoptosis in melanoma cells |
| Celiptium | C22H24ClN5O2 | Approved for treatment of metastatic breast cancer |
| Midostaurin | C22H24ClN5O2 | Used for acute myeloid leukemia treatment |
Case Studies
Several case studies highlight the potential of carbazole derivatives in cancer treatment:
- Study on ECCA : Demonstrated selective inhibition of BRAF-mutated melanoma cells through p53 pathway activation. This study emphasized the importance of targeting specific pathways to enhance therapeutic efficacy while minimizing damage to normal cells .
- Carbazole Derivatives in Clinical Trials : Various derivatives have entered clinical trials focusing on their efficacy against different cancers, showcasing their potential as therapeutic agents .
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Basic Research Focus:
Synthesis optimization requires precise control of reaction parameters. The compound is typically synthesized via a condensation reaction between a carbazole-containing hydrazide and a 4-hydroxyphenyl-substituted ketone. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol or methanol) enhance reaction efficiency due to improved solubility of aromatic intermediates .
- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., hydrolysis of the hydrazone bond) .
- Catalyst use : Acidic catalysts (e.g., glacial acetic acid) accelerate imine formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively isolates the product .
Advanced Consideration:
For scale-up, kinetic studies using HPLC or in-situ FTIR can identify rate-limiting steps. Computational modeling (e.g., DFT) may predict optimal reaction pathways by analyzing electron density distribution in intermediates .
What analytical techniques are critical for characterizing this compound’s structure and purity?
Basic Research Focus:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the hydrazone linkage (δ 8.5–9.5 ppm for N=CH protons) and carbazole aromaticity (δ 7.2–8.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 428.1874) and detects impurities .
- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., N-H stretch at 3200–3300 cm, C=O at 1650 cm) .
Advanced Consideration:
Single-crystal X-ray diffraction resolves non-planar conformations caused by steric hindrance between the carbazole and hydroxyphenyl groups. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonding) critical for crystallinity .
How can researchers design experiments to evaluate its biological activity?
Basic Research Focus:
- In vitro assays : Screen for cytotoxicity (MTT assay on cancer cell lines) and enzyme inhibition (e.g., COX-2 or topoisomerase-II) using UV-Vis spectroscopy .
- Binding studies : Surface Plasmon Resonance (SPR) quantifies affinity for biological targets (e.g., DNA G-quadruplexes) .
Advanced Consideration:
Mechanistic studies require isotopic labeling (e.g., N NMR) to track hydrazone bond stability in physiological conditions. Molecular dynamics simulations model ligand-receptor interactions, focusing on the hydroxyphenyl group’s role in hydrogen bonding .
How do structural modifications (e.g., substituent position) impact its bioactivity?
Advanced Research Focus:
- Substituent effects : Replacing the 4-hydroxyphenyl group with nitro () increases electron-withdrawing effects, enhancing DNA intercalation but reducing solubility. Comparative IC data for analogs are critical .
- Steric vs. electronic factors : The carbazole moiety’s planarity improves π-π stacking with DNA bases, while bulky substituents on the hydrazone linkage reduce membrane permeability .
Methodological Approach:
Use SAR tables to correlate structural features (e.g., logP, polar surface area) with activity. QSAR models integrate Hammett constants and molecular descriptors to predict activity of untested derivatives .
How can contradictory data on cytotoxicity or mechanism of action be resolved?
Advanced Research Focus:
- Assay standardization : Discrepancies in IC values often arise from variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Replicate studies under controlled conditions (pH 7.4, 37°C) are essential .
- Confounding factors : Impurities (e.g., unreacted hydrazide) may falsely indicate activity. LC-MS purity checks (>98%) are mandatory before biological testing .
Resolution Strategy:
Combine orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) to validate mechanisms. Molecular docking (AutoDock Vina) identifies plausible binding modes, reconciling disparate results .
What computational tools are recommended for studying its interactions with biological targets?
Advanced Research Focus:
- Docking software : AutoDock or Schrödinger Suite models interactions with enzymes (e.g., carbazole binding to cytochrome P450) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting critical residues for binding .
Data Interpretation:
Free energy calculations (MM-PBSA) quantify binding affinity. Electrostatic potential maps (MEPs) reveal nucleophilic/electrophilic regions influencing reactivity .
How can crystallography data improve understanding of its solid-state properties?
Advanced Research Focus:
- Crystal packing : X-ray data (e.g., CCDC entry) show intermolecular hydrogen bonds between the hydrazone NH and hydroxyphenyl O, stabilizing the lattice .
- Polymorphism screening : Differential Scanning Calorimetry (DSC) identifies thermodynamically stable forms for formulation studies .
What in vivo models are suitable for preclinical evaluation?
Basic Research Focus:
- Acute toxicity : Zebrafish embryos (OECD TG 236) assess LC and teratogenicity .
- Efficacy : Xenograft mice models (e.g., HCT-116 colorectal cancer) evaluate tumor suppression via bioluminescence imaging .
Advanced Consideration:
Pharmacokinetic studies (LC-MS/MS) measure bioavailability and metabolite formation. Tissue distribution profiles guide dose optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
